molecular formula C8H14O5 B12654123 2-Butoxy-2-oxoethyl hydroxyacetate CAS No. 85237-82-7

2-Butoxy-2-oxoethyl hydroxyacetate

Cat. No.: B12654123
CAS No.: 85237-82-7
M. Wt: 190.19 g/mol
InChI Key: UULVLXVIYGPTBD-UHFFFAOYSA-N
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Description

2-Butoxy-2-oxoethyl hydroxyacetate is an organic compound with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol. It is known for its unique chemical structure, which includes a butoxy group, an oxoethyl group, and a hydroxyacetate group. This compound is used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-2-oxoethyl hydroxyacetate typically involves the esterification of hydroxyacetic acid with 2-butoxy-2-oxoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation or chromatography techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halide substitution.

Major Products Formed:

    Oxidation: Butoxyacetic acid.

    Reduction: Butoxyethanol.

    Substitution: Butoxyethyl chloride.

Scientific Research Applications

2-Butoxy-2-oxoethyl hydroxyacetate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the formulation of coatings, adhesives, and plasticizers due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Butoxy-2-oxoethyl hydroxyacetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The butoxy group and oxoethyl group play crucial roles in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

    2-Butoxyethanol: Similar in structure but lacks the oxoethyl and hydroxyacetate groups.

    Ethyl hydroxyacetate: Contains the hydroxyacetate group but lacks the butoxy and oxoethyl groups.

    Butyl acetate: Contains the butyl group but lacks the oxoethyl and hydroxyacetate groups.

Uniqueness: 2-Butoxy-2-oxoethyl hydroxyacetate is unique due to its combination of butoxy, oxoethyl, and hydroxyacetate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

85237-82-7

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(2-butoxy-2-oxoethyl) 2-hydroxyacetate

InChI

InChI=1S/C8H14O5/c1-2-3-4-12-8(11)6-13-7(10)5-9/h9H,2-6H2,1H3

InChI Key

UULVLXVIYGPTBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC(=O)CO

Origin of Product

United States

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